

Application Note: Quantification of Peonidin 3galactoside in Fruit Juices by HPLC-DAD

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Compound of Interest		
Compound Name:	Peonidin 3-galactoside	
Cat. No.:	B1473039	Get Quote

Introduction

Peonidin 3-galactoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables. It is found in significant quantities in various berries, most notably cranberries and blueberries.[1][2] The quantification of **peonidin 3-galactoside** is crucial for quality control in the food and beverage industry, as well as for research into the potential health benefits of these compounds, which include antioxidant and anti-inflammatory properties. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of individual anthocyanins in complex matrices like fruit juices.[3][4]

Principle of the Method

This method utilizes reverse-phase HPLC (RP-HPLC) to separate anthocyanins from a fruit juice extract. A C18 column is commonly used for this purpose.[1][3] The separation is achieved by a gradient elution program using a binary mobile phase, typically consisting of an acidified aqueous solvent and an organic solvent (e.g., methanol or acetonitrile).[1][5] The acidic conditions (often using formic or acetic acid) are essential to maintain the anthocyanins in their stable flavylium cation form, which is red and readily detectable.[6]

Following separation on the column, the eluate passes through a Diode-Array Detector (DAD). The DAD measures absorbance across a range of wavelengths simultaneously, allowing for the specific detection of anthocyanins at their maximum absorbance wavelength (typically



around 520 nm) and providing spectral information that aids in peak identification.[7]

Quantification is performed by creating a calibration curve from external standards of **peonidin 3-galactoside** and comparing the peak area of the analyte in the sample to this curve.[1]

Detailed Experimental Protocol

This protocol provides a comprehensive procedure for the extraction and quantification of **peonidin 3-galactoside** in fruit juices.

- 1. Reagents and Materials
- Peonidin 3-galactoside analytical standard (≥95% purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)[8]
- Formic acid (or Acetic Acid, HPLC grade)
- Phosphoric acid (optional, for mobile phase)[9]
- Ultrapure water (18.2 MΩ·cm)
- Hydrochloric acid (HCl)
- Solid Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)
- Syringe filters (0.45 μm, PTFE or nylon)
- 2. Instrumentation
- HPLC system equipped with:
 - Binary pump
 - Autosampler
 - Column oven



- Diode-Array Detector (DAD)[3]
- Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 [1][10]
- pH meter
- Sonicator
- Centrifuge
- Vortex mixer
- 3. Preparation of Solutions
- Extraction Solvent (Acidified Methanol): Methanol containing 1% (v/v) HCl.
- Mobile Phase A: 5% (v/v) formic acid in ultrapure water.
- Mobile Phase B: 100% Methanol or Acetonitrile.
- Standard Stock Solution: Accurately weigh ~1.0 mg of peonidin 3-galactoside standard and dissolve in a known volume (e.g., 10 mL) of acidified methanol to create a stock solution of approximately 100 μg/mL. Store in the dark at -20°C.
- Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical analytical range is 1.0 to 65 μg/mL.[1][8]
- 4. Sample Preparation
- Homogenization: For juices with pulp, homogenize the sample thoroughly.
- Extraction:
 - Mix 5 mL of the fruit juice sample with 5 mL of acidified methanol.[11]
 - Vortex the mixture for 2 minutes.



- Sonicate the sample in an ice-cold water bath for 30 minutes to ensure complete extraction.[1][11]
- Centrifuge the extract at 4000 rpm for 15 minutes.[11]

Filtration:

- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- The sample is now ready for injection. For samples with high interference, an optional SPE cleanup step can be employed.

5. HPLC-DAD Conditions

• Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 μm.

• Column Temperature: 35°C.[4]

• Injection Volume: 10 - 20 μL.[9]

Flow Rate: 0.8 - 1.0 mL/min.

• Detection Wavelength: 520 nm.

• Gradient Elution Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0	95	5
25	80	20
30	60	40
35	95	5
40	95	5



Note: This gradient is a typical starting point and should be optimized for the specific column and sample matrix.

- 6. Quantification and Data Analysis
- Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the
 peak area of **peonidin 3-galactoside** against the corresponding concentration to generate a
 linear calibration curve. The correlation coefficient (r²) should be ≥0.998.[1][8]
- Sample Analysis: Inject the prepared fruit juice samples.
- Identification: Identify the **peonidin 3-galactoside** peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the analytical standard.
- Calculation: Calculate the concentration of **peonidin 3-galactoside** in the sample using the regression equation from the calibration curve and account for any dilution factors used during sample preparation.

Quantitative Data Summary

The concentration of **peonidin 3-galactoside** can vary significantly depending on the fruit type, cultivar, processing, and storage conditions.[12][13] The following table summarizes representative quantitative data from scientific literature.



Fruit Juice Type	Peonidin 3- galactoside Concentration / Content	Method Performance Notes	Reference(s)
Blueberry (Commercial)	10.1 ± 0.20 mg/L	-	[14]
Cranberry (Finnish)	21.5% of total anthocyanins	-	[15]
Cranberry (General)	Analytical Range: 1.01–64.71 μg/mL	Method Detection Limit (MDL): 0.013 μg/mL	[1][8]
Blueberry (General)	Identified as a major anthocyanin	Peak 9 in a representative chromatogram.	[16]

Experimental Workflow Diagram

Caption: HPLC-DAD Workflow for **Peonidin 3-galactoside** Analysis.

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